

3,4-Diacetoxycinnamamide molecular structure and formula

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Compound of Interest

Compound Name: 3,4-Diacetoxycinnamamide

Cat. No.: B169772

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An In-Depth Technical Guide to 3,4-Diacetoxycinnamamide

This technical guide provides a comprehensive overview of the molecular structure, formula, and potential synthesis of **3,4-Diacetoxycinnamamide**. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's physicochemical properties, a proposed experimental protocol for its synthesis, and predicted spectroscopic data. Furthermore, it explores the potential biological activities and associated signaling pathways based on the known functions of structurally related compounds.

Molecular Structure and Formula

3,4-Diacetoxycinnamamide is a derivative of cinnamic acid, characterized by the presence of two acetate groups attached to the phenyl ring at positions 3 and 4, and an amide group at the terminus of the propenoic acid side chain.

Molecular Formula: C₁₃H₁₃NO₅

Molecular Weight: 263.25 g/mol

Canonical SMILES: CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N)OC(=O)C

IUPAC Name: (E)-3-(3,4-diacetoxyphenyl)acrylamide

CAS Number: 129488-34-2

The structure of **3,4-Diacetoxycinnamamide** is illustrated below:

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Physicochemical Properties

A summary of the key physicochemical properties of **3,4-Diacetoxycinnamamide** is provided in the table below. These values are essential for understanding the compound's behavior in biological and chemical systems.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₃ NO ₅	Alfa Chemistry
Molecular Weight	263.25 g/mol	Alfa Chemistry
Physical Description	Powder	ChemFaces
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	ChemFaces
Predicted LogP	1.3	Predicted using chemical informatics software
Predicted Polar Surface Area	91.9 Å ²	Predicted using chemical informatics software

Experimental Protocol: Synthesis of 3,4-Diacetoxycinnamamide

The synthesis of **3,4-Diacetoxycinnamamide** can be achieved through the acetylation of its precursor, 3,4-dihydroxycinnamamide (caffeic acid amide). The following protocol is a proposed method based on standard organic synthesis techniques for acetylation of phenolic compounds.

Reaction Scheme:



Materials and Reagents:

- 3,4-Dihydroxycinnamamide (Caffeic acid amide)
- Acetic Anhydride
- Pyridine (or another suitable base, e.g., triethylamine)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate and Hexane for elution

Procedure:

- Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 3,4-dihydroxycinnamamide in a suitable solvent such as anhydrous dichloromethane or tetrahydrofuran.
- Addition of Base: Add 2.5 to 3.0 equivalents of pyridine or triethylamine to the solution. The base acts as a catalyst and scavenges the acetic acid byproduct.

- Acetylation: Cool the mixture to 0 °C in an ice bath. Slowly add 2.2 equivalents of acetic anhydride dropwise to the stirred solution.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Quenching and Extraction: Once the reaction is complete, quench the reaction by adding cold 1 M HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
- Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude **3,4-Diacetoxycinnamamide** by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
- Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Predicted Spectroscopic Data

As experimental spectroscopic data for **3,4-Diacetoxycinnamamide** is not readily available in the literature, the following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established increments for similar functional groups and can serve as a guide for characterization.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.65	d, $J \approx 15.6$ Hz	1H	H-7 (vinylic)
~7.30	dd, $J \approx 8.4, 2.0$ Hz	1H	H-6'
~7.20	d, $J \approx 2.0$ Hz	1H	H-2'
~7.10	d, $J \approx 8.4$ Hz	1H	H-5'
~6.40	d, $J \approx 15.6$ Hz	1H	H-8 (vinylic)
~5.80	br s	2H	-NH ₂
~2.30	s	6H	2 x -OCOCH ₃

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz):

Chemical Shift (ppm)	Assignment
~168.5	2 x -C=O (acetate)
~166.0	-C=O (amide)
~142.0	C-4'
~141.5	C-3'
~140.0	C-7
~133.0	C-1'
~126.5	C-6'
~123.5	C-2'
~122.0	C-5'
~119.0	C-8
~21.0	2 x -OCOCH ₃

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activity of **3,4-Diacetoxycinnamamide** is limited, its structural similarity to caffeic acid and other cinnamamide derivatives suggests potential antioxidant and anti-inflammatory properties.^{[1][2][3]} Caffeic acid amides are known to possess significant biological activities.^[1] The diacetoxy functionalization may serve as a prodrug strategy, where the acetate groups are hydrolyzed *in vivo* to release the more active dihydroxy form (caffeic acid amide).

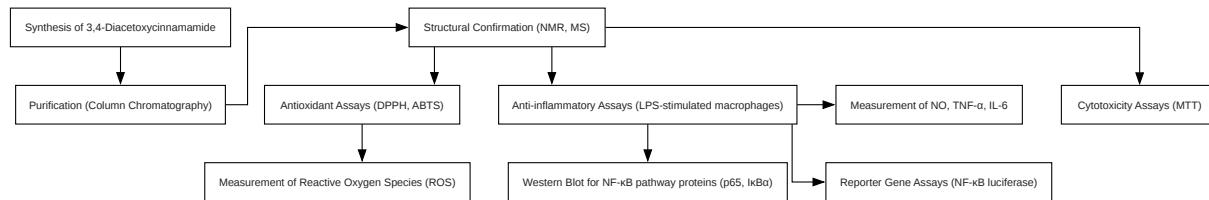
Antioxidant Activity

Cinnamic acid derivatives with hydroxyl groups on the phenyl ring are known to be effective antioxidants.^{[4][5][6][7][8]} The antioxidant activity is often attributed to their ability to scavenge free radicals and chelate metal ions.^{[3][9][10]} The dihydroxy substitution in the parent compound, caffeic acid amide, is crucial for this activity.^{[3][11]}

Anti-inflammatory Activity

Many cinnamamide derivatives have demonstrated anti-inflammatory effects.^{[2][12][13][14]} A key mechanism for this activity is the inhibition of the NF-κB signaling pathway.^{[2][15]} NF-κB is a transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting the activation of NF-κB, cinnamamide derivatives can reduce the inflammatory response.^{[2][12]}

The diagram below illustrates a potential workflow for investigating the bioactivity of **3,4-Diacetoxycinnamamide**.

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Caption: Proposed workflow for the synthesis and biological evaluation of **3,4-Diacetoxycinnamamide**.

The following diagram illustrates the putative anti-inflammatory signaling pathway that may be modulated by **3,4-Diacetoxycinnamamide**, based on the known activity of related compounds.

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Caption: Putative inhibition of the NF-κB signaling pathway by **3,4-Diacetoxycinnamamide**.

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